

An In-depth Technical Guide on the Spectroscopic Data of 2-Nitrophenyl Stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl stearate

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Nitrophenyl stearate**, a molecule of interest in various research and development applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a comprehensive set of predicted data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. These predictions are based on established principles of spectroscopy and data from structurally related compounds. Additionally, a plausible experimental protocol for its synthesis and a general workflow for spectroscopic analysis are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Nitrophenyl stearate**. These values are estimations and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data of **2-Nitrophenyl Stearate** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.10	d	1H	Ar-H (ortho to -NO ₂)
~7.70	t	1H	Ar-H (para to -NO ₂)
~7.55	t	1H	Ar-H (meta to -NO ₂)
~7.30	d	1H	Ar-H (ortho to -O-ester)
~2.60	t	2H	-CH ₂ -C(=O)O-
~1.75	quint	2H	-CH ₂ -CH ₂ -C(=O)O-
~1.25	m	28H	-(CH ₂) ₁₄ -
~0.88	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data of **2-Nitrophenyl Stearate** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~172.5	C=O (ester)
~148.0	Ar-C (C-O of ester)
~142.0	Ar-C (C-NO ₂)
~134.0	Ar-CH
~128.0	Ar-CH
~125.0	Ar-CH
~122.0	Ar-CH
~34.5	-CH ₂ -C(=O)O-
~32.0	-CH ₂ -CH ₂ -C(=O)O-
~29.7	-(CH ₂) ₁₄ - (bulk)
~29.1	-(CH ₂) ₁₄ -
~25.0	-(CH ₂) ₁₄ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Table 3: Predicted IR Spectroscopy Data of **2-Nitrophenyl Stearate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2955-2850	Strong	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1525	Strong	N-O stretch (asymmetric, nitro)
~1350	Strong	N-O stretch (symmetric, nitro)
~1200	Strong	C-O stretch (ester)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation of **2-Nitrophenyl Stearate**

m/z	Interpretation
405	[M] ⁺ (Molecular Ion)
284	[M - C ₆ H ₄ NO ₂] ⁺ (Loss of nitrophenoxy group)
267	[C ₁₇ H ₃₅ CO] ⁺ (Stearoyl cation)
139	[C ₆ H ₅ NO ₃] ⁺ (Nitrophenol cation)
123	[C ₆ H ₅ O ₂] ⁺ (Fragment from nitrophenol)
57	[C ₄ H ₉] ⁺ (Alkyl fragment)

Experimental Protocols

Synthesis of **2-Nitrophenyl Stearate** via Fischer Esterification

A common method for the synthesis of esters like **2-Nitrophenyl stearate** is the Fischer esterification.[1][2][3][4]

Materials:

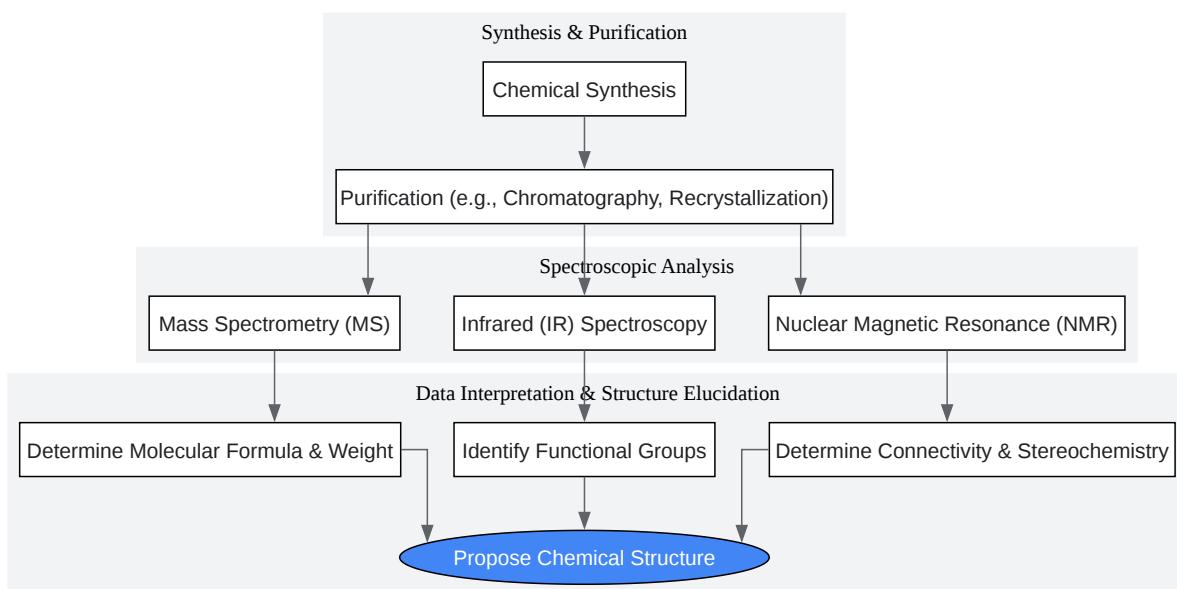
- Stearic acid
- 2-Nitrophenol
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Toluene or another suitable solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Nitrophenyl stearate** by recrystallization or column chromatography.

Mandatory Visualization



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General workflow for spectroscopic analysis of a synthesized compound.

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References

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- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
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